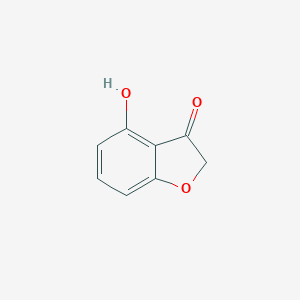

4-Hydroxybenzofuran-3(2H)-one

Description

BenchChem offers high-quality 4-Hydroxybenzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxybenzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,9H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIRETRCSDBASX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C=CC=C2O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Hydroxybenzofuran-3(2H)-one chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxybenzofuran-3(2H)-one

Authored by: A Senior Application Scientist

Introduction

4-Hydroxybenzofuran-3(2H)-one is a heterocyclic organic compound belonging to the benzofuranone class. This scaffold is a core structural motif in a variety of natural products and synthetic molecules of significant interest to the pharmaceutical and agrochemical industries.[1][2] The unique arrangement of a phenolic hydroxyl group, a ketone, and a furan ring fused to a benzene ring imparts a distinct profile of reactivity and biological potential. Understanding the chemical properties of this molecule is crucial for its effective utilization as a building block in drug discovery and materials science. This guide provides a comprehensive overview of its synthesis, spectroscopic characteristics, reactivity, and biological relevance, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

4-Hydroxybenzofuran-3(2H)-one, with the molecular formula C₈H₆O₃, possesses a rigid, planar benzofuranone core.[3] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbonyl group) significantly influences its physical properties, such as melting point and solubility.

A critical chemical feature of this molecule is its existence in tautomeric forms. The keto form, 4-hydroxy-1-benzofuran-3-one, can equilibrate with its enol tautomer, 3,4-dihydroxybenzofuran. This keto-enol tautomerism is fundamental to its reactivity, particularly at the C2 position, and is influenced by factors such as pH and solvent polarity.[4][5] This equilibrium is analogous to the well-studied tautomerism in 4-hydroxy-3(2H)-furanones, where the ratio of tautomers is pH-dependent.[5]

Table 1: Core Physicochemical Properties of 4-Hydroxybenzofuran-3(2H)-one

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-hydroxy-1-benzofuran-3-one | PubChem[3] |

| Molecular Formula | C₈H₆O₃ | PubChem[3] |

| Molecular Weight | 150.13 g/mol | PubChem[3] |

| CAS Number | 19278-81-0 | PubChem[3] |

| XLogP3 | 1.7 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

Caption: Keto-enol tautomerism of 4-Hydroxybenzofuran-3(2H)-one.

Synthesis Strategies

The synthesis of the benzofuran-3(2H)-one scaffold is a well-established area of organic chemistry, with numerous methodologies developed to access this important heterocyclic core.[6][7][8] These strategies often involve intramolecular cyclization reactions. A common approach involves the cyclization of α-phenoxyacetic acid derivatives or the intramolecular reaction of N-aryloxyacetamides with alkynes, catalyzed by transition metals like Rhodium/Cobalt.[7]

Experimental Protocol: Representative Synthesis via Intramolecular Cyclization

This protocol outlines a general strategy for synthesizing the benzofuran-3(2H)-one core, which can be adapted for the 4-hydroxy substituted target through appropriate starting material selection (e.g., starting from a substituted phenol).

-

Preparation of the Precursor: A suitably substituted phenol is reacted with an α-halo-N-arylacetamide (e.g., 2-chloro-N-arylacetamide) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to yield the N-aryloxyacetamide precursor.

-

C-H Functionalization/Annulation: The N-aryloxyacetamide precursor (1.0 eq) is dissolved in a suitable solvent such as 1,2-dichloroethane.

-

Catalyst Addition: A Rh(III) catalyst (e.g., [Cp*RhCl₂]₂, 2.5 mol%) and a Cobalt(III) co-catalyst (e.g., Co(OAc)₂·4H₂O, 20 mol%) are added to the reaction mixture.[7]

-

Reactant Addition: The alkyne coupling partner (e.g., a propiolic acid, 1.2 eq) and a silver salt additive (e.g., AgSbF₆, 20 mol%) are added.

-

Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired benzofuran-3(2H)-one product.

Caption: General workflow for benzofuran-3(2H)-one synthesis.

Spectroscopic Characterization

The structural elucidation of 4-Hydroxybenzofuran-3(2H)-one relies on standard spectroscopic techniques. The key expected features are summarized below.

Table 2: Spectroscopic Data Summary for 4-Hydroxybenzofuran-3(2H)-one

| Technique | Characteristic Features |

|---|---|

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm); Methylene protons (-CH₂-) at C2 (δ ~4.5 ppm, singlet); Phenolic proton (-OH, broad singlet, variable ppm).[9][10] |

| ¹³C NMR | Carbonyl carbon (C=O) at C3 (δ ~190-200 ppm); Aromatic carbons (δ 110-160 ppm); Methylene carbon (-CH₂-) at C2 (δ ~70-80 ppm).[10] |

| IR Spectroscopy | Broad O-H stretch (phenol, ~3200-3400 cm⁻¹); C=O stretch (ketone, ~1680-1700 cm⁻¹); C=C stretches (aromatic, ~1450-1600 cm⁻¹); C-O stretch (~1200-1300 cm⁻¹).[11][12] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 150. Characteristic fragmentation patterns may include loss of CO, consistent with α-cleavage adjacent to the carbonyl group.[4][13] |

Chemical Reactivity and Derivatization

The reactivity of 4-Hydroxybenzofuran-3(2H)-one is governed by its three primary functional components: the phenolic hydroxyl group, the active methylene group at the C2 position, and the carbonyl group.

-

Phenolic Hydroxyl Group: This group can undergo typical phenol reactions, such as O-alkylation and O-acylation, to produce a variety of ethers and esters, allowing for modulation of the molecule's physicochemical properties.

-

Carbonyl Group: The ketone at C3 can be targeted by nucleophiles, such as Grignard reagents or reducing agents (e.g., NaBH₄), to yield tertiary or secondary alcohols, respectively.

-

Active Methylene Group (C2): The protons on the C2 carbon are acidic due to the adjacent carbonyl group and the stabilizing effect of the fused ring system. This position is the primary site for condensation reactions.

Knoevenagel Condensation for Aurone Synthesis

A hallmark reaction of the benzofuran-3(2H)-one scaffold is the Knoevenagel condensation with aldehydes at the C2 position to form aurones ((Z)-2-benzylidenebenzofuran-3(2H)-ones).[14] Aurones are a class of flavonoids known for their vibrant yellow color and diverse biological activities.[14][15] The reaction is typically catalyzed by an acid or a base.

Caption: Base-catalyzed Knoevenagel condensation mechanism.

Biological Activity and Applications

Benzofuran derivatives are recognized for their wide spectrum of pharmacological properties, including anticancer, antioxidant, antifungal, and antiviral activities.[1][16] The 4-Hydroxybenzofuran-3(2H)-one core serves as a valuable starting point for the synthesis of libraries of bioactive compounds.

-

Antimicrobial Agents: Derivatives of benzofuranones have been synthesized and evaluated for their activity against various bacterial and fungal strains. For instance, novel thiazole derivatives based on a 6-hydroxybenzofuran-3(2H)-one core showed promising activity against Gram-positive bacteria.[17]

-

Antioxidant Properties: The phenolic hydroxyl group is a key feature for antioxidant activity, enabling the molecule to act as a free radical scavenger.[16] Compounds like (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, an aurone derivative, have demonstrated significant antioxidant capacity.[16]

-

Enzyme Inhibition: The rigid scaffold of benzofuranone is suitable for designing specific enzyme inhibitors. Various derivatives have been investigated as inhibitors for enzymes like poly(ADP-ribose)polymerase-1 (PARP-1), which is relevant in cancer therapy.[18]

Caption: The central role of the scaffold in developing bioactive agents.

Conclusion

4-Hydroxybenzofuran-3(2H)-one is a versatile heterocyclic compound with a rich chemical profile. Its key features—keto-enol tautomerism, an active methylene site for condensation, and a reactive phenolic group—make it an exceptionally valuable building block in synthetic organic chemistry. The ability to readily derivatize this core scaffold has led to the development of numerous compounds with significant biological activities. For researchers in drug discovery, this molecule represents a privileged structure for generating novel therapeutic agents targeting a range of diseases. Continued exploration of its synthesis and reactivity will undoubtedly unlock new applications in medicine and beyond.

References

-

Cheméo. (n.d.). Chemical Properties of 3(2H)-Benzofuranone (CAS 7169-34-8). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzofuran (CAS 271-89-6). Retrieved from [Link]

-

PubChem. (n.d.). 2(4H)-Benzofuranone. Retrieved from [Link]

-

Synthesis of 4-Hydroxybenzofuran-2-One. (n.d.). Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybenzofuran-3(2H)-one. Retrieved from [Link]

-

ResearchGate. (2020). Aurones and furoaurones: Biological activities and synthesis. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0246112). Retrieved from [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Journal of Catalyst & Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of benzofuran-3(2H)-ones 101. Retrieved from [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]

-

Semantic Scholar. (n.d.). An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. Retrieved from [Link]

-

Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). RSC Advances. Retrieved from [Link]

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Imre Blank's Homepage. Retrieved from [Link]

-

ResearchGate. (2002). Synthetic Studies Towards the Preparation of 2-Benzyl-2-hydroxybenzofuran-3(2H)-one, the Prototype of Naturally Occurring Hydrated Auronols. Retrieved from [Link]

-

Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. (2003). Chirality. Retrieved from [Link]

-

An Update on Natural Occurrence and Biological Activity of Benzofurans. (2020). Acta Scientific Medical Sciences. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-2-(4-hydroxybenzylidene)-4-hydroxybenzofuran-3(2H)-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis, Antimicrobial Activities and Molecular Docking Studies of Novel 6-Hydroxybenzofuran-3(2H)-one Based 2,4-Disubstituted 1,3-Thiazoles. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Synthesis and biological activities of novel furo[2,3,4-jk][19]benzazepin-4(3H)-one derivatives. (2007). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Universal Biologicals. (n.d.). 4-Hydroxybenzofuran-3(2H)-one. Retrieved from [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. Retrieved from [Link]

-

Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. (2018). Molbank. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3,4-Dihydroxybenzoyl)-2,4,6-trihydroxy-1-benzofuran-3(2H)-one. Retrieved from [Link]

-

ResearchGate. (2010). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2H-1-Benzopyran-2-one, 4-hydroxy-. Retrieved from [Link]

-

ResearchGate. (2018). Ring–chain tautomerism and protolytic equilibria of 3-hydroxy-3-phosphonoisobenzofuranone studied by 1H, 13C and 31P NMR-controlled titrations. Retrieved from [Link]

-

Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. (2008). Journal of Photochemistry and Photobiology A: Chemistry. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3(2H)-Furanone, 2-acetyl-4-hydroxy. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. Retrieved from [Link]

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxybenzofuran-3(2H)-one | C8H6O3 | CID 11949510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. imreblank.ch [imreblank.ch]

- 5. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]

- 8. jocpr.com [jocpr.com]

- 9. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0246112) [np-mrd.org]

- 10. rsc.org [rsc.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 13. 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl- [webbook.nist.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. actascientific.com [actascientific.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and biological activities of novel furo[2,3,4-jk][2]benzazepin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Benzofuran (CAS 271-89-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-Depth Technical Guide to 4-Hydroxybenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxybenzofuran-3(2H)-one, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, including its CAS number and structure, and offers an in-depth exploration of its synthesis, physicochemical properties, and analytical characterization. Furthermore, this guide delves into the current understanding of its potential biological activities, particularly as an antioxidant and anticancer agent, and discusses putative mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Chemical Identity and Structure

4-Hydroxybenzofuran-3(2H)-one, a member of the benzofuranone class of compounds, is a bicyclic molecule composed of a benzene ring fused to a dihydrofuranone ring. The systematic IUPAC name for this compound is 4-hydroxy-2,3-dihydro-1-benzofuran-3-one.

CAS Number: 19278-81-0[1]

Molecular Formula: C₈H₆O₃[1]

Molecular Weight: 150.13 g/mol [1]

The structure of 4-Hydroxybenzofuran-3(2H)-one is characterized by a hydroxyl group at the 4-position of the benzofuran ring system and a ketone group at the 3-position of the dihydrofuranone ring. The presence of these functional groups, along with the aromatic ring, imparts specific chemical reactivity and potential for biological activity.

Figure 1. Chemical structure of 4-Hydroxybenzofuran-3(2H)-one.

Synthesis of 4-Hydroxybenzofuran-3(2H)-one

The synthesis of 4-Hydroxybenzofuran-3(2H)-one can be achieved through various synthetic routes, often involving intramolecular cyclization reactions. A common and effective method involves the cyclization of a substituted phenylacetic acid derivative.

Synthesis from 2,6-Dihydroxyphenylacetic Acid

A plausible and documented synthetic pathway to 4-Hydroxybenzofuran-3(2H)-one involves the intramolecular cyclization of 2,6-dihydroxyphenylacetic acid. This precursor contains the necessary phenolic hydroxyl group and the acetic acid side chain, which upon activation, can undergo cyclization to form the dihydrofuranone ring.

Experimental Protocol: Synthesis of 4-Hydroxybenzofuran-3(2H)-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dihydroxyphenylacetic acid in a suitable solvent (e.g., toluene).

-

Addition of Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 4-Hydroxybenzofuran-3(2H)-one.

Rationale behind experimental choices: The use of a strong acid catalyst is crucial to protonate the carboxylic acid group, making it a better electrophile for the intramolecular Friedel-Crafts acylation reaction with the electron-rich benzene ring. The choice of a non-polar solvent like toluene allows for the azeotropic removal of water formed during the reaction, driving the equilibrium towards the product.

Physicochemical Properties

The physicochemical properties of 4-Hydroxybenzofuran-3(2H)-one are important for its handling, formulation, and understanding its behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | 4-hydroxy-1-benzofuran-3-one | PubChem[1] |

| CAS Number | 19278-81-0 | PubChem[1] |

| Molecular Formula | C₈H₆O₃ | PubChem[1] |

| Molecular Weight | 150.13 g/mol | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Potential Biological Activities and Applications in Drug Development

While specific studies on 4-Hydroxybenzofuran-3(2H)-one are limited, the broader class of benzofuranones and aurones has demonstrated a wide range of biological activities, suggesting potential therapeutic applications for this compound.

Antioxidant Activity

Many phenolic compounds, including derivatives of benzofuranone, exhibit significant antioxidant properties. The hydroxyl group on the aromatic ring of 4-Hydroxybenzofuran-3(2H)-one can act as a hydrogen atom donor to scavenge free radicals, thereby mitigating oxidative stress.[2] The mechanism of antioxidant action for similar benzofuranone compounds has been proposed to involve hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET).[2]

Anticancer Activity

Benzofuranone derivatives have been investigated for their potential as anticancer agents.[3][4] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. For instance, certain benzofuran derivatives have been identified as inhibitors of Aurora B kinase, a crucial regulator of mitosis.[5] The cytotoxic effects of some benzofuranone analogs have been demonstrated in various cancer cell lines, where they induce apoptosis and cell cycle arrest.[6][7]

The specific anticancer mechanism of 4-Hydroxybenzofuran-3(2H)-one has not been elucidated, but it is plausible that it could interact with biological targets similar to other compounds in its class.

Analytical Characterization

The structural elucidation and purity assessment of 4-Hydroxybenzofuran-3(2H)-one are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dihydrofuranone ring, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would provide information about the substitution pattern on the benzene ring. The methylene protons would likely appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon, the carbons of the aromatic ring (both protonated and quaternary), and the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Hydroxybenzofuran-3(2H)-one would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:

-

A broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

-

A strong C=O stretching band for the ketone group in the five-membered ring (around 1700-1720 cm⁻¹).

-

C-O stretching bands for the ether and phenol groups.

-

C=C stretching bands for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight (150.13). The fragmentation pattern would provide further structural information, with common fragmentation pathways for benzofuranones involving the loss of CO and other small neutral molecules.[1]

Conclusion

4-Hydroxybenzofuran-3(2H)-one is a molecule with a structural framework that suggests potential for interesting biological activities, particularly in the realms of antioxidant and anticancer research. While specific data on this compound is still emerging, the well-documented activities of the broader benzofuranone and aurone classes provide a strong rationale for its further investigation. This technical guide has summarized the key chemical and physical properties, a plausible synthetic route, and the potential therapeutic applications of 4-Hydroxybenzofuran-3(2H)-one, providing a foundation for future research and development efforts in medicinal chemistry.

References

-

Actual structure, thermodynamic driving force, and mechanism of benzofuranone-typical compounds as antioxidants in solution. (2011). PubMed. [Link]

-

4-Hydroxybenzofuran-3(2H)-one. PubChem. [Link]

-

Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][8][9]thiazin-4-one on colon cells and its anticancer potential. (2019). PMC. [Link]

-

Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (2023). PMC. [Link]

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage. [Link]

-

Antioxidant Action of 2,2,4,6-tetra-substituted 2,3-dihydro-5-hydroxybenzofuran Against Lipid Peroxidation: Effects of Substituents and Side Chain. (2003). PubMed. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. (2023). PMC. [Link]

-

In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. (2015). PubMed. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]

-

A dual mechanism of 4-hydroxy-5-methyl-3[2H]-furanone inhibiting cellular melanogenesis. (2008). PubMed. [Link]

-

Antioxidative activities of 4-hydroxy-3(2H)-furanones and their anti-cataract effect on spontaneous cataract rat (ICR/f). (1998). PubMed. [Link]

-

3,4-Dihydroxyphenylacetic acid. Wikipedia. [Link]

-

Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. (2019). PubMed. [Link]

-

2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. (2022). PMC. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]

-

Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors and potential therapeutics for psychostimulant abuse. (2012). PMC. [Link]

Sources

- 1. imreblank.ch [imreblank.ch]

- 2. Actual structure, thermodynamic driving force, and mechanism of benzofuranone-typical compounds as antioxidants in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1,3]thiazin-4-one on colon cells and its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. web.pdx.edu [web.pdx.edu]

A Technical Guide to the Natural Occurrence of 4-Hydroxybenzofuranone Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-hydroxybenzofuranone derivatives, a significant class of heterocyclic compounds. These molecules, found ubiquitously in nature, are of substantial interest to the medicinal chemistry and drug development fields due to their wide range of biological activities.[1] We will delve into their natural sources, biosynthetic origins, and diverse biological functions, supported by detailed protocols and molecular pathway visualizations.

Introduction to 4-Hydroxybenzofuranones

Benzofuran and its derivatives are secondary metabolites characterized by a fused benzene and furan ring system.[2] The 4-hydroxybenzofuranone core is a specific scaffold within this larger family that has garnered attention for its potent and varied bioactivities. These compounds are integral to the defense mechanisms of their host organisms and have been identified as promising lead compounds for novel therapeutics.[3][4] Their pharmacological potential spans anti-tumor, antibacterial, antioxidant, and anti-inflammatory applications, making them a focal point of natural product research.[2][4]

Natural Distribution

4-Hydroxybenzofuranone derivatives are widely distributed throughout the plant and microbial kingdoms.[1] They are not confined to a single niche, appearing in terrestrial and marine environments.

Plant Sources

These compounds are particularly abundant in certain plant families, serving various ecological roles. Key families include:

-

Moraceae (Mulberry Family): A well-known source of various benzofuran derivatives.[1]

-

Fabaceae (Legume Family): Many species produce these compounds as part of their defense or symbiotic signaling pathways.[1]

-

Asteraceae (Aster Family): This large family is a rich reservoir of structurally diverse benzofuranones.[1][4]

-

Rutaceae (Rue Family): Another significant source of these bioactive molecules.[1][4]

-

Other Notable Sources: Derivatives have also been isolated from species like Nicotiana tabacum (tobacco).[5]

Microbial Sources

Fungi, especially those from unique ecological niches, are prolific producers of novel 4-hydroxybenzofuranone structures.

-

Mangrove-Derived Fungi: The fungus Eurotium rubrum, isolated from mangrove rhizospheric soil, has been shown to produce potent antioxidant benzofuranone derivatives.[6][7]

-

Plant-Associated Fungi: Fungi involved in plant diseases, such as Alternaria solani, are known to synthesize complex polyketides that can serve as precursors to benzofuranone-like structures.[8] The study of these organisms provides insight into the enzymatic machinery responsible for their production.

Biosynthesis: The Molecular Assembly Line

The biosynthesis of 4-hydroxybenzofuranone derivatives in nature is a complex process, often originating from primary metabolic pathways and culminating in highly specialized enzymatic reactions. While specific pathways can vary between organisms, a general scheme can be outlined, typically involving the polyketide or shikimate pathways.

The formation of the core benzofuranone structure often involves intramolecular cyclization reactions. For instance, in fungi, polyketide synthases (PKSs) assemble a linear polyketide chain from acetate and malonate precursors. This chain then undergoes a series of modifications, including reductions, dehydrations, and ultimately, a key cyclization event, which can be catalyzed by specialized enzymes like Diels–Alderases, to form the characteristic fused ring system.[8]

Caption: Generalized fungal biosynthetic pathway for 4-hydroxybenzofuranone derivatives.

Biological Activities and Therapeutic Potential

The structural diversity of 4-hydroxybenzofuranone derivatives translates into a wide spectrum of biological activities, positioning them as valuable candidates for drug discovery.[3] Their therapeutic potential is rooted in their ability to modulate key signaling pathways involved in various diseases.[9]

| Compound Class/Derivative | Natural Source | Reported Biological Activity | Potential Application | Reference |

| Europhenol A Analogues | Eurotium rubrum (Fungus) | Potent DPPH Radical Scavenging | Antioxidant Therapy | [6][7] |

| Angelicin (Furocoumarin) | Psoralea corylifolia (Plant) | Anti-proliferative, Apoptosis-inducing | Cancer Therapy (e.g., Neuroblastoma) | [4] |

| Dehydrotrienone Derivative | Ageratina adenophora (Plant) | Anti-fungal | Development of new antifungal agents | [4] |

| 2-Arylbenzofurans | Various Plants | Anti-cancer, Anti-inflammatory, Antibacterial | Multi-target disease therapy | [4] |

| General Benzofurans | Various Plants & Fungi | Antibacterial (Gram-positive & Gram-negative) | Novel Antibiotics to combat drug resistance | [10][11] |

The mechanisms behind these activities are diverse. As antioxidants, they can neutralize harmful reactive oxygen species (ROS), mitigating the oxidative stress implicated in chronic diseases.[9] Their anti-inflammatory effects often stem from the inhibition of pathways like NF-κB, while their anti-cancer properties can involve inducing apoptosis in malignant cells.[4][9] The antibacterial potential of these compounds is particularly significant in an era of growing antimicrobial resistance.[10]

Experimental Protocol: Isolation and Purification

This section provides a generalized, field-proven workflow for the extraction, isolation, and purification of 4-hydroxybenzofuranone derivatives from a fungal culture. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.

Objective: To isolate bioactive 4-hydroxybenzofuranone derivatives from a fungal culture broth and mycelia.

Step-by-Step Methodology

-

Cultivation & Harvest:

-

Action: Inoculate the desired fungal strain (e.g., Eurotium rubrum MA-150) into a suitable liquid medium and incubate under optimal conditions (temperature, agitation, time).

-

Causality: Large-scale liquid fermentation is necessary to generate sufficient biomass and induce the production of secondary metabolites.

-

-

Extraction:

-

Action: Separate the mycelia from the culture broth via filtration. Extract the broth three times with an equal volume of ethyl acetate (EtOAc). Simultaneously, dry and grind the mycelia and extract it with methanol (MeOH) at room temperature.

-

Causality: A two-phase solvent extraction is employed. EtOAc is a semi-polar solvent effective for extracting many secondary metabolites from the aqueous broth. MeOH is a polar solvent used to efficiently penetrate the fungal cell walls and extract intracellular compounds from the mycelia.

-

-

Concentration & Fractionation:

-

Action: Combine the EtOAc extracts and concentrate them in vacuo using a rotary evaporator to yield a crude extract. Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of solvents (e.g., hexane -> EtOAc -> MeOH).

-

Causality: Rotary evaporation removes the solvent under reduced pressure to prevent thermal degradation of the compounds. VLC provides a coarse separation of the complex mixture based on polarity, yielding several fractions and simplifying the subsequent purification steps.

-

-

Purification:

-

Action: Subject the bioactive fraction(s) from VLC to repeated column chromatography (e.g., Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.

-

Causality: Sephadex LH-20 separates compounds based on size and polarity. Reverse-phase (C18) HPLC provides high-resolution separation, which is critical for isolating pure compounds from complex fractions. This step is essential for obtaining individual derivatives for structural elucidation and bioactivity testing.

-

-

Structural Elucidation & Validation:

-

Action: Analyze the purified compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC) and Mass Spectrometry (MS).

-

Causality: NMR provides detailed information about the carbon-hydrogen framework and connectivity of the molecule. MS determines the molecular weight and elemental formula. Together, these techniques allow for the unambiguous identification of the chemical structure of the isolated 4-hydroxybenzofuranone derivatives.

-

Caption: Workflow for the isolation of 4-hydroxybenzofuranone derivatives.

Conclusion and Future Perspectives

The 4-hydroxybenzofuranone scaffold represents a privileged structure in natural product chemistry. Its widespread occurrence in plants and fungi, coupled with a remarkable array of biological activities, underscores its importance for drug discovery.[1][3] Future research should focus on exploring novel ecological niches for new derivatives, elucidating the intricate details of their biosynthetic pathways to enable synthetic biology approaches, and advancing promising candidates through preclinical and clinical development. The continued investigation of these compounds holds significant promise for addressing critical unmet medical needs, from infectious diseases to cancer.

References

- Benchchem. A Technical Guide to the Natural Sources and Isolation of Bioactive Benzofuran Derivatives.

- Miao, W., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019.

-

Kurtán, T., et al. Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150. Chirality. 2016;28(8):581-4. Available from: [Link]

-

Miao, W., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019;9(49):28571-28599. Available from: [Link]

-

Li, H., et al. Therapeutic potential of naturally occurring benzofuran derivatives and hybrids of benzofurans with other pharmacophores as antibacterial agents. Current Topics in Medicinal Chemistry. 2021. Available from: [Link]

-

Li, H., et al. Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Current Topics in Medicinal Chemistry. 2021. Available from: [Link]

-

Xia, J.J., et al. A New Benzofuran Derivative From Nicotiana Tabacum. Journal of Asian Natural Products Research. 2016;18(8):779-83. Available from: [Link]

-

Park, C. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. 2015;20(4):6258-91. Available from: [Link]

-

ResearchGate. Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. Available from: [Link]

-

Khatana, K., & Gupta, A. An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences. 2020;4(10):114-123. Available from: [Link]

-

ResearchGate. Natural products have been obtained in recent years from biologically active compounds and benzofuran compounds. Available from: [Link]

-

ResearchGate. Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Available from: [Link]

-

Kurtán, T., et al. Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150. Hungarian Scientific Works Database (MTMT). 2016. Available from: [Link]

-

Zerenler Çalışkan, Z., & Ay, E.N. Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society, Section A: Chemistry. 2018;5(3):1221-1232. Available from: [Link]

-

Chooi, Y.H., & Tang, Y. Discovery, Biosynthesis, Total Synthesis, and Biological Activities of Solanapyrones: [4 + 2] Cycloaddition-Derived Polyketides of Fungal Origin. Natural Product Reports. 2024. Available from: [Link]

-

Saini, R.K., et al. Therapeutic Effects of Natural Bioactive Compounds in the Management of Human Diseases. International Journal of Molecular Sciences. 2024;25(11):5791. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new benzofuran derivative from Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Magyar Tudományos Művek Tára [m2.mtmt.hu]

- 8. Discovery, Biosynthesis, Total Synthesis, and Biological Activities of Solanapyrones: [4 + 2] Cycloaddition-Derived Polyketides of Fungal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Effects of Natural Bioactive Compounds in the Management of Human Diseases [mdpi.com]

- 10. Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents | Bentham Science [benthamscience.com]

The Benzofuranone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzofuranone scaffold, a heterocyclic motif comprising a fused benzene and furanone ring, has emerged as a cornerstone in medicinal chemistry.[1] Its prevalence in a remarkable array of biologically active natural products and synthetically accessible derivatives underscores its significance as a "privileged scaffold." This guide provides a comprehensive exploration of the multifaceted biological importance of the benzofuranone core. We will delve into its diverse pharmacological activities, elucidate key mechanisms of action, present detailed experimental protocols for activity assessment, and offer insights into the structure-activity relationships that govern its therapeutic potential. This document is intended to serve as a vital resource for professionals engaged in the discovery and development of novel therapeutics, leveraging the unique chemical and biological properties of the benzofuranone nucleus.

Introduction: The Architectural Elegance and Biological Versatility of Benzofuranones

The benzofuranone structural framework is a recurring theme in nature's pharmacopeia, found in a variety of natural products with diverse physiological, pharmacological, and toxic properties.[2] This scaffold's inherent chemical features, including its hydrogen bonding capabilities, aromatic system, and susceptibility to nucleophilic attack at the lactone carbonyl, provide a versatile platform for molecular interactions with various biological targets. This adaptability has made benzofuranone derivatives attractive candidates for the development of novel therapeutic agents against a wide spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1]

The core structure of benzofuranone allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties. This has spurred significant interest within the medicinal chemistry community to explore its potential as a foundational element for new drug entities.[3][4]

A Spectrum of Pharmacological Activities: The Therapeutic Promise of Benzofuranones

The benzofuranone scaffold is associated with a broad range of biological activities, a testament to its ability to interact with multiple biological targets. This section will explore the most significant and well-documented pharmacological effects of benzofuranone derivatives.

Anti-inflammatory Activity

Benzofuranone derivatives have demonstrated significant potential as anti-inflammatory agents.[5][6][7] Their mechanisms of action often involve the modulation of key inflammatory pathways.

Mechanism of Action: A notable mechanism is the inhibition of cyclooxygenase (CO) and lipoxygenase (LO) enzymes, which are critical in the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[6] Some benzofuranones exhibit dual inhibition of both CO and LO pathways.[6] Furthermore, certain derivatives have been shown to interfere with the protein kinase C (PKC) activation pathway, a crucial signaling cascade in inflammatory responses.[5] The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is another key anti-inflammatory mechanism attributed to some benzofuranone compounds.[7]

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines a standard method to assess the anti-inflammatory activity of benzofuranone derivatives by measuring their ability to inhibit NO production.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Benzofuranone test compounds

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Spectrophotometer (540 nm)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the benzofuranone test compounds for 1 hour.

-

LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for a further 24 hours.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the absorbance of the treated cells with the LPS-stimulated control.

Anticancer Activity

A significant body of research highlights the anticancer properties of benzofuranone derivatives, which exert their antiproliferative effects through multiple mechanisms.[1][8]

Mechanisms of Action:

-

Apoptosis Induction: Many benzofuranone derivatives trigger programmed cell death in cancer cells.[1] This can be achieved through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several benzofuranone derivatives act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

-

Kinase Inhibition: The dysregulation of protein kinases is a hallmark of cancer. Benzofuranone scaffolds have been employed to develop inhibitors of various kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in tumors.[1][9] Some derivatives have also shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[10]

Table 1: In Vitro Anticancer Activity of Representative Benzofuranone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 9 (from Morus alba L.) | A549 (NSCLC) | 48.4 | Apoptosis and Autophagy Induction | [11] |

| Compound 9 (from Morus alba L.) | PC9 (NSCLC) | 6.6 | Apoptosis and Autophagy Induction | [11] |

| Benzofuran-isatin conjugate | Colon Cancer Cells | Not specified | Inhibition of Bcl2, PARP cleavage | [1] |

| Benzofuran derivative 12 | SiHa (Cervical) | 1.10 | G2/M phase arrest and apoptosis | [11] |

| Benzofuran derivative 12 | HeLa (Cervical) | 1.06 | G2/M phase arrest and apoptosis | [11] |

| MCC1019 | A549 (Lung) | 16.4 | PLK1 PBD Inhibition | [8] |

Diagram 1: Simplified VEGFR-2 Signaling Pathway and its Inhibition

Caption: Inhibition of VEGFR-2 by benzofuranone derivatives.

Antimicrobial Activity

The benzofuranone scaffold is a promising framework for the development of new antimicrobial agents, addressing the critical challenge of antimicrobial resistance.[3][12][13] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][12]

Structure-Activity Relationship (SAR) Insights:

-

The presence of specific substituents, such as halogens (e.g., bromo groups) on the benzofuranone ring or on appended aryl moieties, can significantly enhance antibacterial activity.[3]

-

The nature and position of substituents can influence the spectrum of activity, with some derivatives showing greater potency against Gram-negative bacteria and others against Gram-positive bacteria or fungi.[3]

Neuroprotective Effects and Potential in Neurodegenerative Diseases

Emerging evidence suggests that benzofuranone derivatives possess neuroprotective properties, making them intriguing candidates for the treatment of neurodegenerative disorders like Alzheimer's disease.[14][15][16][17]

Mechanisms of Action:

-

Inhibition of β-amyloid (Aβ) Aggregation: A key pathological hallmark of Alzheimer's disease is the accumulation of Aβ plaques. Certain benzofuranone derivatives have been shown to inhibit the aggregation of Aβ peptides.[16][18]

-

Cholinesterase Inhibition: Some benzofuranone-based compounds act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down neurotransmitters crucial for cognitive function.[14][15]

-

Antioxidant and Anti-excitotoxic Effects: Oxidative stress and excitotoxicity are implicated in neuronal cell death in various neurodegenerative conditions. Benzofuranone derivatives have demonstrated the ability to scavenge reactive oxygen species (ROS) and protect neurons from excitotoxic damage.[16]

Diagram 2: Experimental Workflow for Assessing Neuroprotective Activity

Caption: Workflow for evaluating neuroprotective effects.

The Benzofuranone Scaffold in Natural Products

Nature is a prolific source of benzofuranone-containing compounds. These natural products are often isolated from higher plants, fungi, and bacteria and exhibit a wide array of biological activities.[19][20][21][22][23][24] The study of these natural benzofuranones provides valuable insights into the structural features required for biological activity and serves as an inspiration for the design of novel synthetic derivatives.

Synthesis and Chemical Space Exploration

The development of efficient synthetic methodologies is crucial for exploring the chemical space of benzofuranone derivatives and for generating libraries of compounds for biological screening.[20][25][26] Various synthetic routes have been established, allowing for the introduction of diverse substituents at different positions of the benzofuranone core, thereby enabling the optimization of their pharmacological profiles.

Conclusion and Future Perspectives

The benzofuranone scaffold has firmly established itself as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities. The ongoing research into their anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties continues to unveil new therapeutic opportunities. Future efforts in this field will likely focus on:

-

The design and synthesis of novel benzofuranone derivatives with enhanced potency and selectivity for specific biological targets.

-

In-depth mechanistic studies to further elucidate the molecular basis of their biological activities.

-

The use of computational modeling and structure-based drug design to guide the development of next-generation benzofuranone-based therapeutics.

-

Preclinical and clinical evaluation of the most promising candidates to translate the therapeutic potential of the benzofuranone scaffold into tangible clinical benefits.

The versatility and proven biological relevance of the benzofuranone core ensure its continued prominence as a source of inspiration for the discovery of innovative medicines to address unmet medical needs.

References

- The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C p

- 5-Acyl-3-substituted-benzofuran-2(3H)

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.

- Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed.

- Mini Review on Important Biological Properties of Benzofuran Deriv

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.

- Synthesis and biological evaluation of benzofuran incorpor

- Recent Advancement of Benzofuran in Tre

- Selected natural products with hydrobenzofuranone or benzopyrone skeleton.

- Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. Benchchem.

- Synthetic Routes and Biological Activities of Benzofuran and its Deriv

- Unveiling the Anti-Inflammatory Mechanism of Benzofuran Derivatives: A Compar

- Natural source, bioactivity and synthesis of benzofuran deriv

- Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. PubMed.

- Benzofuran – Knowledge and References. Taylor & Francis.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv

- Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.

- (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents.

- Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. PMC - PubMed Central.

- Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease.

- Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Deriv

- Natural source, bioactivity and synthesis of benzofuran deriv

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.

- Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. PubMed Central.

- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.

- Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central.

- Benzofuran derivatives as Abeta-aggregate-specific imaging agents for Alzheimer's disease.

- Natural products have been obtained in recent years from biologically active compounds and benzofuran compounds.

- Synthesis and Biological Evaluations of Some Benzofuran Derivatives.

- Exploring the potential therapeutic role of benzofuran derivatives in cancer tre

- Total synthesis of natural products containing benzofuran rings. RSC Publishing.

- Elucidating the Therapeutic Potential of the Benzofuran Scaffold: A Technical Guide to Mechanism of Action Studies. Benchchem.

- Total synthesis of natural products containing benzofuran rings. Semantic Scholar.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Acyl-3-substituted-benzofuran-2(3H)-ones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the potential therapeutic role of benzofuran derivatives in cancer treatment [ouci.dntb.gov.ua]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. ijpsonline.com [ijpsonline.com]

- 15. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzofuran derivatives as Abeta-aggregate-specific imaging agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 21. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researcher.manipal.edu [researcher.manipal.edu]

Spectroscopic Characterization of 4-Hydroxybenzofuran-3(2H)-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Hydroxybenzofuran-3(2H)-one (C₈H₆O₃, Molecular Weight: 150.13 g/mol ).[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions and analogous data to offer a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound.

Introduction

4-Hydroxybenzofuran-3(2H)-one is a heterocyclic organic compound belonging to the benzofuranone family. The structural elucidation of such molecules is fundamental in chemical synthesis and drug discovery, relying heavily on a suite of spectroscopic techniques. This guide explains the expected spectral features of the title compound, providing a framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 4-Hydroxybenzofuran-3(2H)-one, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of 4-Hydroxybenzofuran-3(2H)-one is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic environment of each proton.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH (H-5, H-6, H-7) | 6.8 - 7.5 | m | 3H |

| Methylene CH₂ (H-2) | ~4.6 | s | 2H |

| Hydroxyl OH | 5.0 - 6.0 (broad) | s | 1H |

-

Aromatic Protons (H-5, H-6, H-7): These protons on the benzene ring will appear in the downfield region (6.8-7.5 ppm) due to the deshielding effect of the aromatic ring current. Their specific shifts and coupling patterns will depend on the electronic effects of the hydroxyl and ether functionalities.

-

Methylene Protons (H-2): The two protons on the carbon adjacent to the carbonyl group and the ether oxygen are expected to be chemically equivalent and thus appear as a singlet at approximately 4.6 ppm.

-

Hydroxyl Proton: The phenolic hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl C=O (C-3) | 195 - 205 |

| Aromatic C-O (C-7a) | ~160 |

| Aromatic C-OH (C-4) | ~155 |

| Aromatic CH (C-5, C-6, C-7) | 110 - 130 |

| Aromatic C (C-3a) | ~115 |

| Methylene CH₂ (C-2) | ~70 |

-

Carbonyl Carbon (C-3): This carbon will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

-

Aromatic Carbons: The aromatic carbons will resonate in the 110-160 ppm range. The carbons attached to oxygen (C-4 and C-7a) will be further downfield.

-

Methylene Carbon (C-2): The aliphatic methylene carbon will appear in the upfield region around 70 ppm.

Experimental Protocol: NMR Data Acquisition

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxybenzofuran-3(2H)-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to cover the expected chemical shift range.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (phenolic) | 3200 - 3600 | Broad, Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (ketone) | 1680 - 1720 | Strong, Sharp |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (ether) | 1200 - 1300 | Strong |

| C-O Stretch (phenol) | 1150 - 1250 | Strong |

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

-

C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ is indicative of the ketone carbonyl group. The exact position can be influenced by conjugation and ring strain.

-

C-O Stretches: Strong bands corresponding to the aryl ether and phenolic C-O stretches are expected in the fingerprint region.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the sample on the ATR crystal or in the KBr pellet holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 150, corresponding to the molecular weight of 4-Hydroxybenzofuran-3(2H)-one.[1]

-

Fragmentation Pattern: The fragmentation of benzofuranones can be complex. Common fragmentation pathways may involve the loss of CO, CHO, or other small neutral molecules. Insights into the fragmentation of related 4-hydroxy-3(2H)-furanones suggest that characteristic fragmentation patterns can be used for identification.[2]

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically keeps the molecular ion intact.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrometer will scan a range of m/z values to detect the ions produced from the sample.

Overall Analytical Workflow

The comprehensive characterization of 4-Hydroxybenzofuran-3(2H)-one involves a logical sequence of spectroscopic analyses.

Caption: Workflow for the spectroscopic characterization of 4-Hydroxybenzofuran-3(2H)-one.

Conclusion

The spectroscopic data presented in this guide, based on theoretical principles and analysis of related compounds, provide a robust framework for the characterization of 4-Hydroxybenzofuran-3(2H)-one. The combination of NMR, IR, and MS techniques allows for an unambiguous determination of its chemical structure, which is a critical step in any research or development endeavor involving this compound.

References

- Blank, I., et al. (1999). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 47(9), 3645-3650.

-

PubChem. (n.d.). 4-Hydroxybenzofuran-3(2H)-one. Retrieved from [Link]

Sources

Tautomeric Equilibrium of 4-Hydroxybenzofuran-3(2H)-one: A Technical Guide for Advanced Research

Abstract

This technical guide provides an in-depth exploration of the tautomeric equilibrium of 4-hydroxybenzofuran-3(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document moves beyond a textbook overview to deliver a field-proven perspective on the dynamic interplay between the keto and enol forms of this molecule. We will dissect the underlying principles governing this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the profound implications of this tautomerism on molecular properties and reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental chemical phenomenon.

Introduction: The Duality of a Privileged Scaffold

4-Hydroxybenzofuran-3(2H)-one belongs to a class of compounds that exhibit keto-enol tautomerism, a form of constitutional isomerism where isomers are in dynamic equilibrium and are readily interconverted by the migration of a proton and the relocation of adjacent double bonds.[1][2] The equilibrium for 4-hydroxybenzofuran-3(2H)-one involves two primary forms: the keto tautomer, 4-hydroxybenzofuran-3(2H)-one, and the enol tautomer, benzofuran-3,4-diol.

The position of this equilibrium is not static; it is exquisitely sensitive to environmental factors. This dynamic behavior is of paramount importance in drug development, as the predominant tautomer under physiological conditions can dictate receptor binding affinity, metabolic stability, and pharmacokinetic profiles. Understanding and controlling this equilibrium is therefore a critical aspect of rational drug design.

Caption: Workflow for experimental characterization of tautomerism.

Computational Chemistry: A Predictive and Mechanistic Tool

In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and for providing insights into the factors that govern the equilibrium. [3]

Protocol for Determining Tautomer Stability

A robust computational protocol involves the following steps:

-

Geometry Optimization: The structures of both the keto and enol tautomers are optimized in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Modeling: To simulate the effect of different solvents, single-point energy calculations are performed on the gas-phase optimized geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM). [4]4. Relative Energy Calculation: The relative free energy (ΔG) of the tautomers in solution is calculated by combining the gas-phase free energy with the solvation free energy.

Table 3: Illustrative Calculated Relative Energies (ΔE, kcal/mol) of Tautomers. (Note: These are hypothetical values for illustrative purposes. A positive ΔE indicates the enol is less stable than the keto form.)

| Environment | Calculation Level | ΔE (E_enol - E_keto) | Predominant Form |

| Gas Phase | B3LYP/6-311++G(d,p) | -1.5 | Enol |

| Toluene (PCM) | B3LYP/6-311++G(d,p) | -0.8 | Enol |

| Acetonitrile (PCM) | B3LYP/6-311++G(d,p) | +1.2 | Keto |

| Water (PCM) | B3LYP/6-311++G(d,p) | +2.5 | Keto |

These calculations can predict which tautomer will be favored in a given solvent, guiding experimental design and aiding in the interpretation of spectroscopic data.

Implications for Drug Development and Materials Science

The tautomeric state of 4-hydroxybenzofuran-3(2H)-one is not merely an academic curiosity; it has profound real-world consequences:

-

Pharmacology: The shape, hydrogen bonding capacity, and lipophilicity of a molecule are all altered by tautomerization. The biologically active tautomer may be the minor component in a simple solvent but could become the major form in the microenvironment of a protein's active site.

-

Formulation and Stability: The predominant tautomer can affect a drug's solubility, crystal packing, and solid-state stability. Uncontrolled tautomerization can lead to changes in the physical properties of an active pharmaceutical ingredient (API) over time.

-

Materials Science: For applications in organic electronics, the extent of π-conjugation is critical. The enol form, with its more delocalized system, would be expected to have different photophysical properties (e.g., absorption and emission wavelengths) than the keto form.

Conclusion

The tautomerism of 4-hydroxybenzofuran-3(2H)-one is a classic example of how subtle changes in molecular structure, driven by environmental cues, can have a major impact on chemical and physical properties. A comprehensive understanding of this equilibrium, achieved through a synergistic combination of high-resolution spectroscopy and theoretical calculations, is essential for harnessing the full potential of this versatile chemical scaffold. This guide has outlined the core principles and a robust framework for the investigation of this phenomenon, providing researchers with the tools to confidently navigate the complexities of tautomerism in their own work.

References

- Hofmann, T., & Schieberle, P. (2003). Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. Chirality, 15(7), 573-8.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0293642).

- Reich, H. J. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.

- Claisen, L. (1896). Notiz über die Einwirkung von Jod auf die Salze des Acetessigesters und des Malonesters. Berichte der deutschen chemischen Gesellschaft, 29(1), 1005-1008.

- Spencer, J. N., Holmboe, E. S., Kirshenbaum, M. R., Firth, D. W., & Pinto, P. B. (1982). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry, 60(10), 1178–1182.

- PubChem. (n.d.). 4-Hydroxybenzofuran-3(2H)-one.

- Acevedo, O., et al. (2015). Benchmarking Continuum Solvent Models for Keto–Enol Tautomerizations. The Journal of Physical Chemistry A, 119(34), 8724-8733.

- Miliordos, E., & Xantheas, S. S. (2015). The origin of the red shift in the OH stretching vibrations of water. The Journal of Chemical Physics, 142(23), 234303.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.

- Liu, Y., et al. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry.

- Tautomerism of Guanine Analogues. (n.d.).

- Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.

- Chemistry LibreTexts. (2019). Keto-Enol Tautomerism.

- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.

- Locus UFV. (n.d.). Nuclear Magnetic Resonance (NMR), Infrared (IR) and Mass Spectrometry (MS) study of keto-enol tautomerism of isobenzofuran-1(3H)

- JOCPR. (2015). Density functional theory (DFT) studi.

- Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism.

- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.

- MDPI. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.

- ResearchGate. (n.d.). Synthesis and photochromic properties of benzofuran–phenanthrene and benzofuran–pyrene hybrids.

- Hanus, M., et al. (2003). Correlated ab Initio Study of Nucleic Acid Bases and Their Tautomers in the Gas Phase, in a Microhydrated Environment, and in Aqueous Solution. Part 3. Adenine. The Journal of Physical Chemistry A, 107(49), 10736-10745.

- Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094.

- NIH. (n.d.).

- NIH. (n.d.). Focal Point Evaluation of Energies for Tautomers and Isomers for 3-hydroxy-2-butenamide: Evaluation of Competing Internal Hydrogen Bonds of Types -OH…O=, -OH…N, -NH…O=, and CH…X (X=O and N).

- PubChem. (n.d.). 3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-.

- Merck Millipore. (n.d.). UV-Visible Solvents.

- ResearchGate. (n.d.). UV absorption spectra of 1-benzofuran in solvents of various polarities....

- science-softCon. (n.d.).

- ResearchGate. (n.d.). Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐ hydroxybenzofuran‐3(2H)

- NIH. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c)....

- ResearchGate. (n.d.). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones.